molecular formula C6H11ClFN B1419658 (1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 1212147-76-6

(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No. B1419658
M. Wt: 151.61 g/mol
InChI Key: FPDSLCOFKNCANY-DKECMWHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride” is a chemical compound with the molecular formula C6H11ClFN . Its average mass is 151.610 Da and its monoisotopic mass is 151.056412 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are defined by its molecular formula, C6H11ClFN . Its average mass is 151.610 Da and its monoisotopic mass is 151.056412 Da .

Scientific Research Applications

Synthesis and Rearrangements

  • Synthesis and Rearrangements in Azabicyclohexanes : Research by Krow et al. (2004) focuses on the stereoselective synthesis of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, which include fluoro or hydroxyl groups. This involves rearrangements of iodides to alcohols using Selectfluor and rearrangements of alcohols to fluorides using Deoxo-Fluor, highlighting the chemical flexibility and potential applications in synthesis involving compounds like (1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride (Krow et al., 2004).

Analgesic Agent Synthesis

  • Development of Nonnarcotic Analgesic Agents : Epstein et al. (1981) synthesized a series of 1-aryl-3-azabicyclo[3.1.0]hexanes, which includes the investigation of compounds similar to (1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride. This research is significant for its contribution to the development of nonnarcotic analgesic agents (Epstein et al., 1981).

Eco-Friendly Synthesis

  • Eco-Friendly Synthesis Approaches : Ghorbani et al. (2016) describe a novel synthesis method for 1-azabicyclo[3.1.0]hexane-3-ene derivatives, showcasing eco-friendly techniques, excellent yields, and the use of inexpensive materials. This emphasizes the growing trend towards sustainable and efficient synthesis methods in the context of compounds like (1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride (Ghorbani et al., 2016).

Neuronal Nicotinic Acetylcholine Receptor Antagonist Development

  • Developing Neuronal Nicotinic Acetylcholine Receptor Antagonists : Nirogi et al. (2020) worked on the discovery and development of a compound structurally similar to (1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride. They focused on optimizing it as a potent, selective, and orally active neuronal nicotinic acetylcholine α4β2 receptor antagonist, potentially useful for treating depression (Nirogi et al., 2020).

Antidepressant-like Potential Evaluation

  • Evaluating Antidepressant-like Potentials : Yasuhara et al. (2006) explored prodrugs of 3-(3,4-dichlorobenzyloxy)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, a compound with structural similarities to (1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride. Their work focuses on improving oral bioavailability and evaluating antidepressant-like effects, highlighting the therapeutic potential of such compounds (Yasuhara et al., 2006).

properties

IUPAC Name

(1S,5R)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN.ClH/c7-1-4-5-2-8-3-6(4)5;/h4-6,8H,1-3H2;1H/t4?,5-,6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDSLCOFKNCANY-DKECMWHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2CF)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2CF)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride
Reactant of Route 2
(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride
Reactant of Route 3
(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride
Reactant of Route 4
(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride
Reactant of Route 5
(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride
Reactant of Route 6
(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride

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